Panepophenanthrin

Description

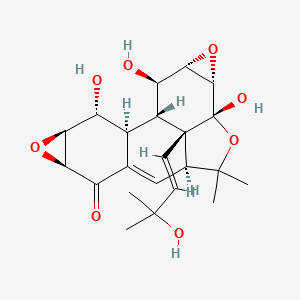

Structure

3D Structure

Properties

Molecular Formula |

C22H28O8 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(1S,2S,3R,4S,6S,10S,13R,14S,16S,17R,18S)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |

InChI |

InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m1/s1 |

InChI Key |

WQBRQZUREPTGLI-ODDMXWQNSA-N |

Isomeric SMILES |

CC1([C@H]2C=C3[C@H]([C@H]4[C@@]2([C@@](O1)([C@@H]5[C@H]([C@@H]4O)O5)O)/C=C/C(C)(C)O)[C@H]([C@H]6[C@@H](C3=O)O6)O)C |

Canonical SMILES |

CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |

Synonyms |

1,3a,10-trihydroxy-10c-(3-hydroxy-3-methylbut-1-enyl)-5,5-dimethyl-1,2,3,3a,5,5a,8,9,10,10a,10b,10c-dodecahydro-4-oxa-2,3,8,9-diepoxyacephenanthrylen-7-one panepophenanthrin |

Origin of Product |

United States |

Foundational & Exploratory

Panepophenanthrin: A Fungal Metabolite Inhibiting the Ubiquitin-Activating Enzyme

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Panepophenanthrin is a structurally complex natural product isolated from the mushroom Panus rudis. It has garnered significant attention within the scientific community due to its potent and specific inhibitory activity against the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its natural source, proposed biosynthetic pathway, methods for its isolation and synthesis, and its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery.

Natural Source and Isolation

This compound was first identified as a secondary metabolite produced by the fungus Panus rudis (strain IFO 8994).[1][2][3] The compound is typically isolated from the fermented broth of this mushroom.

Fermentation and Extraction

Several studies have described the cultivation of Panus rudis for the production of this compound. Generally, the fungus is cultured in a suitable liquid medium, such as potato dextrose broth, for several weeks.[4][5] The culture broth is then extracted with organic solvents like acetone or ethyl acetate to obtain a crude extract containing this compound and other metabolites.[4][5]

Purification

The purification of this compound from the crude extract is achieved through a combination of chromatographic techniques. These methods typically include:

-

Silica Gel Chromatography: Used for initial fractionation of the crude extract.[4]

-

Sephadex LH-20 Chromatography: Employed for further separation based on molecular size.[4]

-

Medium-Pressure Liquid Chromatography (MPLC): A more efficient method for fractionation.[5]

-

High-Performance Liquid Chromatography (HPLC): The final step to obtain pure this compound.[4][5]

Quantitative Data

The yield of this compound from fungal fermentation can vary depending on the culture conditions. One study reported the isolation of 47.5 mg of this compound from a 9-liter culture of Panus rudis.[5]

| Parameter | Value | Source |

| Producing Organism | Panus rudis (Fr. IFO 8994) | [1][2][3] |

| Isolation Source | Fermented broth | [1][2][3] |

| Reported Yield | 47.5 mg from 9 L culture | [5] |

Biosynthesis Pathway

The natural biosynthetic pathway of this compound in Panus rudis has not yet been fully elucidated. However, a plausible biomimetic pathway has been proposed based on the chemical total synthesis of the molecule. This proposed pathway involves the dimerization of an epoxyquinol monomer via a Diels-Alder reaction.[1][6]

Proposed Biomimetic Pathway

The total synthesis of this compound suggests a convergent approach where two molecules of a complex epoxyquinol monomer undergo a [4+2] cycloaddition (Diels-Alder reaction) to form the characteristic tetracyclic core of the natural product.[1][6] While this represents a successful chemical synthesis strategy, it is important to note that the existence of a specific "Diels-Alderase" enzyme responsible for this transformation in Panus rudis has not been experimentally confirmed. The biosynthesis of the monomer itself is likely to involve a polyketide synthase (PKS) and various tailoring enzymes, such as terpene cyclases, to construct the initial carbon skeleton and introduce the necessary functional groups.

Caption: Proposed biomimetic synthesis pathway of this compound.

Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme (E1)

This compound's primary biological activity is the inhibition of the ubiquitin-activating enzyme (E1).[1][2] The E1 enzyme is at the apex of the ubiquitin-proteasome pathway, responsible for the initial activation of ubiquitin, a small regulatory protein. This activation is a critical first step for the subsequent ubiquitination of target proteins, which can lead to their degradation by the proteasome or alter their function.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major cellular machinery for protein degradation and regulation. It involves a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): Recognizes the target protein and facilitates the transfer of ubiquitin from E2 to the target.

By inhibiting E1, this compound effectively shuts down this entire cascade.

Quantitative Inhibition Data

This compound has been shown to inhibit E1 activity with a half-maximal inhibitory concentration (IC50) in the micromolar range.

| Parameter | Value | Source |

| Target Enzyme | Ubiquitin-Activating Enzyme (E1) | [1][2] |

| IC50 | ~72 µM |

Potential Impact on Cellular Signaling Pathways

The inhibition of the ubiquitin-proteasome system by this compound is expected to have profound effects on various cellular signaling pathways that are regulated by protein ubiquitination. While specific studies on the downstream effects of this compound are limited, inhibition of E1 is known to impact pathways such as:

-

NF-κB Signaling: The activation of the NF-κB transcription factor is tightly regulated by the ubiquitination and subsequent degradation of its inhibitor, IκB. Inhibition of E1 would prevent IκB degradation, thereby suppressing NF-κB activity.

-

p53 Signaling: The tumor suppressor protein p53 is regulated by the E3 ligase MDM2, which targets p53 for ubiquitination and degradation. E1 inhibition would lead to the stabilization and accumulation of p53.

-

MAPK Signaling: Components of the MAPK signaling pathways are also subject to regulation by ubiquitination, which can influence their activity and downstream signaling.

Caption: Potential impact of this compound on cellular signaling.

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound are available in the scientific literature. These protocols provide step-by-step instructions for the chemical reactions, purification, and characterization of the synthetic intermediates and the final product.

Key Experimental Steps in Total Synthesis (Illustrative)

The following is a generalized workflow based on published total synthesis routes:

-

Synthesis of the Epoxyquinol Monomer: This typically involves multiple steps starting from commercially available precursors. Key reactions may include asymmetric epoxidation and palladium-catalyzed cross-coupling reactions.

-

Dimerization via Diels-Alder Reaction: The purified monomer is then subjected to conditions that promote the [4+2] cycloaddition to form the tetracyclic core of this compound.

-

Final Deprotection and Purification: Any protecting groups used during the synthesis are removed, and the final product is purified using HPLC.

Caption: Generalized workflow for the total synthesis of this compound.

Future Directions

Despite the significant progress in understanding the chemistry and biological activity of this compound, several key areas warrant further investigation:

-

Elucidation of the Natural Biosynthetic Pathway: The identification and characterization of the biosynthetic gene cluster for this compound in Panus rudis are crucial for a complete understanding of its formation in nature. This knowledge could also enable the heterologous expression and production of this compound and its analogs in other host organisms.

-

Exploration of Downstream Signaling Effects: A detailed investigation into the specific cellular signaling pathways modulated by this compound is needed. This will provide a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

-

Structure-Activity Relationship Studies: The synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective inhibitors of the ubiquitin-activating enzyme E1.

Conclusion

This compound stands as a compelling example of a complex natural product with significant biological activity. Its ability to inhibit the ubiquitin-activating enzyme E1 makes it a valuable tool for studying the ubiquitin-proteasome system and a promising lead for the development of novel therapeutics. Further research into its natural biosynthesis and its detailed effects on cellular signaling will undoubtedly unlock its full potential in both basic science and medicine.

References

Panepophenanthrin: A Fungal Metabolite's Role as a Ubiquitin-Activating Enzyme Inhibitor

For Immediate Release

[City, State] – Panepophenanthrin, a natural compound first isolated from the mushroom Panus rudis, is gaining attention within the scientific community for its targeted inhibition of the ubiquitin-activating enzyme (E1), a critical first step in the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth analysis of the biological activity of this compound, detailing its mechanism of action, experimental validation, and potential implications for drug development.

Executive Summary

The ubiquitin-proteasome system is a pivotal pathway in cellular homeostasis, responsible for the degradation of a majority of intracellular proteins. Its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. This compound has emerged as a noteworthy small molecule inhibitor of the E1 enzyme, effectively halting the ubiquitination cascade at its inception. This guide will explore the biochemical properties of this compound, its inhibitory effects on the E1 enzyme, and the downstream consequences on key cellular signaling pathways.

Mechanism of Action: Halting the Ubiquitination Cascade

The ubiquitination process is initiated by the E1 enzyme in an ATP-dependent manner. This involves the formation of a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue within the E1 active site. This compound exerts its inhibitory effect by specifically preventing the formation of this crucial E1-ubiquitin thioester intermediate.[1] By blocking this initial activation step, this compound effectively shuts down the entire downstream ubiquitination cascade, leading to the accumulation of proteins that are normally targeted for degradation by the proteasome.

Quantitative Analysis of E1 Inhibition

The inhibitory potency of this compound against the ubiquitin-activating enzyme has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) for this compound's inhibition of E1 has been reported to be approximately 72 μM.[1]

| Compound | Target Enzyme | IC50 (μM) | Assay Type |

| This compound | Ubiquitin-Activating Enzyme (E1) | ~72 | In vitro E1-ubiquitin thioester formation assay |

Experimental Protocols

In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay

This assay is designed to measure the formation of the E1-ubiquitin thioester conjugate in the presence and absence of an inhibitor.

Materials:

-

Recombinant human Ubiquitin-Activating Enzyme (E1)

-

Ubiquitin

-

ATP (Adenosine triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)

-

This compound (or other test inhibitor)

-

Non-reducing SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, ubiquitin, and ATP in the reaction buffer.

-

Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the E1-ubiquitin thioester conjugate.

-

Stop the reaction by adding non-reducing SDS-PAGE loading buffer. It is crucial to use non-reducing conditions to preserve the thioester bond.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the E1-ubiquitin conjugate, which will appear as a higher molecular weight band compared to unconjugated E1.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

References

Panepophenanthrin: A Technical Guide to its Mechanism of Action in the Ubiquitin-Proteasome Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panepophenanthrin is a natural product isolated from the mushroom Panus rudis. It has garnered significant interest within the scientific community as a novel inhibitor of the ubiquitin-proteasome pathway (UPP).[1] Unlike many other proteasome inhibitors that target the catalytic subunits of the 20S proteasome, this compound uniquely targets the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitination cascade. This distinct mechanism of action presents a promising avenue for the development of new therapeutics targeting pathologies associated with dysregulation of the UPP, such as cancer. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme (E1)

The primary molecular target of this compound is the ubiquitin-activating enzyme (E1). E1 initiates the ubiquitination process by activating ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between itself and ubiquitin. This activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). By inhibiting E1, this compound effectively blocks the entire downstream ubiquitination cascade, preventing the marking of substrate proteins for degradation by the proteasome.

Quantitative Data

The inhibitory potency of this compound against the ubiquitin-activating enzyme (E1) has been determined in vitro.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | Ubiquitin-Activating Enzyme (E1) | ~72 µM | In vitro E1 Inhibition Assay | Sekizawa et al., 2002 |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the ubiquitin-proteasome pathway and the point of intervention by this compound, as well as the logical workflow for its investigation.

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.

Caption: Experimental workflow for characterizing the activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings related to this compound.

In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay

This protocol is based on the principles used for characterizing E1 inhibitors and is adapted for this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the E1 enzyme.

Materials:

-

Recombinant human E1 enzyme

-

Ubiquitin

-

E2 enzyme (e.g., UBE2D2)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)

-

Detection reagent (e.g., ubiquitin-specific antibody for ELISA, or fluorescently labeled ubiquitin)

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a microplate, combine the E1 enzyme, ubiquitin, and the various concentrations of this compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

The formation of the E1-ubiquitin thioester intermediate or the subsequent transfer to E2 can be quantified. This can be achieved through various methods, including:

-

ELISA: Using an antibody that specifically recognizes the activated ubiquitin.

-

Fluorescence Polarization: Using a fluorescently labeled ubiquitin, where the polarization signal changes upon binding to the larger E1 enzyme.

-

Thioester Assay using non-reducing SDS-PAGE: The E1-ubiquitin complex can be visualized as a higher molecular weight band compared to E1 alone.

-

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Ubiquitinated Protein Accumulation Assay

Objective: To assess the effect of this compound on the accumulation of polyubiquitinated proteins in cultured cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Proteasome inhibitor (e.g., MG132, as a positive control)

-

Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment

-

Western blotting equipment and reagents

-

Primary antibody against ubiquitin

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (MG132) for a specified time (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against ubiquitin.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system. An increase in high-molecular-weight ubiquitin smears indicates the accumulation of polyubiquitinated proteins.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value for cytotoxicity.

Conclusion

This compound represents a unique class of ubiquitin-proteasome pathway inhibitors due to its specific targeting of the E1 ubiquitin-activating enzyme. Its ability to halt the entire ubiquitination cascade at its inception underscores its potential as a powerful tool for both basic research and therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the nuanced cellular effects of this promising natural product. Future research should focus on elucidating the precise binding mode of this compound to the E1 enzyme and exploring its efficacy in various preclinical disease models.

References

Panepophenanthrin: A Technical Guide to its Spectroscopic and Crystallographic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panepophenanthrin is a natural product first isolated from the fermented broth of the mushroom strain Panus rudis Fr. IFO 8994.[1][2][3][4] Its unique and complex molecular architecture, coupled with its significant biological activity as the first identified natural product inhibitor of the ubiquitin-activating enzyme (E1), has made it a subject of considerable interest in the scientific community.[1][2][3][5] This technical guide provides a comprehensive overview of the spectroscopic and crystallographic data of this compound, along with detailed experimental protocols and a visualization of its mechanism of action. The structural elucidation of this compound was accomplished through a combination of NMR spectroscopy and single-crystal X-ray analysis.[1]

Spectroscopic Data

The structure of this compound was determined through extensive NMR studies, including 1D (¹H and ¹³C) and 2D experiments. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-OH | 4.89 | d | 8.8 |

| 2 | 3.52 | dd | 4.0, 1.2 |

| 3 | 3.60 | d | 4.0 |

| 3a-OH | 4.97 | s | |

| 5a | 2.59 | d | 11.2 |

| 6 | 5.92 | s | |

| 8 | 3.82 | d | 4.0 |

| 9 | 3.55 | d | 4.0 |

| 10-OH | 5.42 | s | |

| 10a | 2.15 | dd | 11.2, 7.2 |

| 10b | 2.05 | ddd | 8.8, 7.2, 1.2 |

| 11 | 1.18 | s | |

| 12 | 1.07 | s | |

| 1' | 5.94 | d | 15.8 |

| 2' | 5.82 | d | 15.8 |

| 4' | 1.32 | s | |

| 5' | 1.32 | s |

Note: Data is based on the original structure elucidation paper by Sekizawa et al. (2002) and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 75.8 |

| 2 | 56.4 |

| 3 | 57.2 |

| 3a | 84.1 |

| 4 | 198.2 |

| 5 | 45.1 |

| 5a | 53.9 |

| 6 | 122.9 |

| 6a | 166.4 |

| 7 | 201.3 |

| 8 | 58.1 |

| 9 | 55.0 |

| 10 | 80.4 |

| 10a | 49.5 |

| 10b | 44.8 |

| 10c | 58.9 |

| 11 | 25.4 |

| 12 | 20.9 |

| 1' | 134.5 |

| 2' | 132.0 |

| 3' | 72.1 |

| 4' | 29.8 |

| 5' | 29.8 |

Note: Data is based on the original structure elucidation paper by Sekizawa et al. (2002) and may vary slightly depending on the solvent and instrument used.

X-ray Crystallography Data

The absolute stereochemistry of this compound was unequivocally established by single-crystal X-ray diffraction analysis.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.876(1) |

| b (Å) | 14.543(2) |

| c (Å) | 15.234(2) |

| V (ų) | 2187.8(5) |

| Z | 4 |

| Dcalc (g/cm³) | 1.31 |

| R | 0.048 |

Note: Data is based on the original structure elucidation paper by Sekizawa et al. (2002).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic and crystallographic data for a complex natural product like this compound, based on standard methodologies.

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

-

¹H NMR Spectroscopy:

-

Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width is set to encompass all proton signals, typically from 0 to 12 ppm.

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Spectroscopy:

-

Spectra are recorded on the same spectrometer, typically at a quarter of the proton frequency (e.g., 100, 125, or 150 MHz).

-

Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.

-

A wider spectral width is used, typically from 0 to 220 ppm.

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

2D NMR Spectroscopy:

-

A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons and to aid in the complete assignment of the spectra.

-

Standard pulse programs and parameters are used, with optimization of acquisition and processing parameters to achieve the desired resolution and sensitivity.

-

X-ray Crystallography

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution of the compound. A variety of solvents and solvent combinations may be screened to find optimal crystallization conditions.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

-

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway

This compound exerts its biological activity by inhibiting the ubiquitin-activating enzyme (E1), which is the first and essential enzyme in the ubiquitin-proteasome pathway (UPP). This pathway is a major mechanism for targeted protein degradation in eukaryotic cells and plays a crucial role in the regulation of numerous cellular processes.

The following diagram illustrates the workflow of NMR data acquisition for a natural product like this compound.

The following diagram illustrates the logical workflow for X-ray crystallographic analysis.

The diagram below illustrates the ubiquitin-proteasome pathway and the specific point of inhibition by this compound.

References

- 1. Mechanistic studies of substrate-assisted inhibition of ubiquitin-activating enzyme by adenosine sulfamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Panepophenanthrin: A Technical Guide to a Novel Naphthofuran Inhibitor of the Ubiquitin-Activating Enzyme (E1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panepophenanthrin is a structurally complex naphthofuran compound first isolated from the fermented broth of the mushroom Panus rudis. It has garnered significant interest within the scientific community as the first identified natural product inhibitor of the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome pathway (UPP). The UPP is a key regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity with a reported in-vitro IC50 value of approximately 72 μM for E1 inhibition, detailed experimental protocols for its isolation and synthesis, and its mechanism of action.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting the ubiquitin-proteasome system.

Introduction

The ubiquitin-proteasome pathway (UPP) is a fundamental cellular process responsible for the degradation of a wide range of proteins, thereby controlling their levels and functions. This pathway is initiated by the ubiquitin-activating enzyme (E1), which activates and transfers ubiquitin to a ubiquitin-conjugating enzyme (E2). Subsequently, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

This compound stands out as a unique natural product that specifically targets the first step of this cascade by inhibiting the E1 enzyme.[1] Its novel molecular architecture, featuring a densely substituted tetracyclic core with 11 contiguous stereocenters, presents a significant synthetic challenge and a unique scaffold for the design of novel therapeutics.[2]

Chemical Properties and Characterization

This compound is a naphthofuran with a complex polycyclic structure. Its chemical properties and spectral data are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₈O₈ |

| Molecular Weight | 420.45 g/mol |

| Appearance | White solid |

| Solubility | Soluble in methanol, DMSO |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C NMR (ppm) | ¹H NMR (ppm, J in Hz) |

| 1 | 75.2 | 4.55 (d, 3.4) |

| 2 | 58.6 | 3.51 (dd, 3.4, 1.5) |

| 3 | 61.2 | 3.45 (d, 1.5) |

| 3a | 84.5 | - |

| 4 | - | - |

| 4a | 138.1 | - |

| 5 | 37.9 | 1.15 (s), 1.21 (s) |

| 5a | 51.2 | 2.15 (m) |

| 6 | 28.9 | 1.85 (m), 1.95 (m) |

| 7 | 208.1 | - |

| 8 | 62.5 | 3.65 (d, 4.4) |

| 9 | 59.8 | 3.35 (d, 4.4) |

| 10 | 78.1 | 4.15 (s) |

| 10a | 45.2 | 2.45 (m) |

| 10b | 48.9 | 2.25 (m) |

| 10c | 98.2 | - |

| 1' | 135.2 | 5.95 (d, 15.6) |

| 2' | 130.5 | 5.85 (dd, 15.6, 1.0) |

| 3' | 71.2 | - |

| 4' | 29.8 | 1.33 (s) |

| 5' | 29.8 | 1.33 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a composite from published total synthesis reports.

Biological Activity

This compound's primary biological activity is the inhibition of the ubiquitin-activating enzyme (E1).

Table 3: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ (μM) |

| Ubiquitin-Activating Enzyme (E1) | Thioester Formation Assay | ~72 |

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway

This compound exerts its biological effects by inhibiting the E1 enzyme, the first and essential step in the ubiquitination cascade. This inhibition disrupts the entire ubiquitin-proteasome pathway, leading to the accumulation of proteins that are normally targeted for degradation.

Caption: this compound inhibits the Ubiquitin-Proteasome Pathway at the E1 enzyme.

Experimental Protocols

Isolation of this compound from Panus rudis

The following is a general protocol for the isolation and purification of this compound from the fermented broth of Panus rudis.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Fermentation: Panus rudis is cultured in a suitable broth medium under controlled conditions to promote the production of secondary metabolites.

-

Extraction: The fermented broth is filtered to remove mycelia. The filtrate is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Characterization: The purified compound is characterized by spectroscopic methods, including NMR and mass spectrometry, to confirm its identity and purity.

Total Synthesis of this compound

Several total syntheses of this compound have been reported. A common strategy involves a biomimetic Diels-Alder dimerization of a monomer precursor. The following is a generalized workflow.

Caption: Generalized workflow for the total synthesis of this compound.

Key Synthetic Steps (Illustrative Example):

The synthesis often commences from readily available starting materials and proceeds through the construction of a key monomeric unit. This monomer is designed to undergo a spontaneous or catalyzed Diels-Alder reaction to form the complex tetracyclic core of this compound. Diastereocontrol is a critical aspect of this dimerization step. Final deprotection steps yield the natural product. The specific reagents and conditions vary between different reported syntheses.[2]

In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against the E1 enzyme, based on thioester formation assays described in the literature.

Principle: This assay measures the formation of the thioester intermediate between the E1 enzyme and ubiquitin, which is an essential step in ubiquitin activation. The inhibition of this step by this compound is quantified.

Materials:

-

Recombinant human ubiquitin-activating enzyme (E1)

-

Ubiquitin

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., fluorescently labeled ubiquitin or an antibody against ubiquitin)

-

Microplate reader

Protocol:

-

Reaction Setup: In a microplate, combine the assay buffer, E1 enzyme, and ubiquitin.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiation of Reaction: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection: Stop the reaction and measure the formation of the E1-ubiquitin thioester intermediate. This can be done using various methods, such as:

-

Fluorescence-based detection: If using a fluorescently labeled ubiquitin, measure the fluorescence polarization or intensity.

-

ELISA-based detection: Use an antibody specific for ubiquitin to quantify the amount of ubiquitin bound to the E1 enzyme.

-

Gel-based detection: The reaction products can be separated by non-reducing SDS-PAGE and visualized by autoradiography (if using radiolabeled ubiquitin) or western blotting.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant discovery in the field of natural products and ubiquitin-proteasome pathway research. Its unique structure and specific mechanism of action as an E1 inhibitor make it a valuable tool for studying the intricacies of the UPP and a promising lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical, biological, and methodological aspects of this fascinating molecule. Further research into the structure-activity relationships of this compound and its analogues may lead to the development of even more potent and selective inhibitors of the ubiquitin-activating enzyme.

References

Methodological & Application

Total Synthesis of (+)-Panepophenanthrin: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the total synthesis of (+)-panepophenanthrin, a potent inhibitor of the ubiquitin-activating enzyme (E1). The synthetic strategies from leading research groups, including those of Porco, Hayashi, Mehta, and Baldwin, are detailed, offering a valuable resource for chemists engaged in natural product synthesis and drug discovery. This guide includes tabulated quantitative data, step-by-step experimental procedures for key transformations, and visualizations of the synthetic pathways.

Introduction

(+)-Panepophenanthrin is a fungal metabolite isolated from Panus rudis. Its complex tetracyclic structure, featuring a dense array of stereocenters, coupled with its significant biological activity as an E1 inhibitor, has made it a compelling target for total synthesis. The ubiquitin-proteasome pathway is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. As such, inhibitors like (+)-panepophenanthrin are of significant interest as potential therapeutic agents. This document consolidates the synthetic efforts of several research groups, providing detailed protocols to facilitate further research and analogue development.

Synthetic Strategies Overview

The total synthesis of (+)-panepophenanthrin has been accomplished by several research groups, each employing unique strategies. A common feature in many approaches is a biomimetic Diels-Alder reaction to construct the core tetracyclic skeleton from a monomeric precursor.

-

Porco and coworkers reported the first asymmetric total synthesis, which features a stereoselective Diels-Alder dimerization of an epoxyquinol dienol monomer.[1]

-

Hayashi and coworkers developed an enantio- and diastereoselective synthesis where a key step is a catalytic asymmetric α-aminoxylation. Their work also highlights that the biomimetic Diels-Alder reaction proceeds efficiently in water.[2]

-

Mehta and coworkers utilized a lipase-mediated enzymatic desymmetrization of a meso-diol as a crucial step to establish chirality.[3]

-

Baldwin and coworkers achieved a racemic synthesis employing a tandem Stille coupling/Diels-Alder reaction sequence.[4]

The following sections provide detailed experimental protocols and quantitative data for key steps from these synthetic routes.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the various total syntheses of (+)-panepophenanthrin.

| Step | Reactant | Product | Reagents and Conditions | Yield (%) | Reference |

| Baldwin Synthesis: Stille Coupling/Dimerization | (±)-6 | TES-protected dimer (±)-8 | 4 , Pd2(dba)3, AsPh3, toluene, 110°C | 75 | [4] |

| Baldwin Synthesis: Deprotection | (±)-8 | (±)-Panepophenanthrin 1 | NH4F, MeOH, rt | 85 | [4] |

| Porco Synthesis: Diels-Alder Dimerization | Monomer 11 | (+)-Panepophenanthrin 1 | neat, 25 °C, 24 h | 80 | [1] |

| Hayashi Synthesis: Suzuki-Miyaura Coupling | 11 | Coupled product 12 | 10 , Pd2(dba)3, P(2-furyl)3, Cs2CO3, Ag2O, DME/H2O, 60 °C | 77 | [2] |

| Mehta Synthesis: Dimerization | Monomer 2 | (+)-Panepophenanthrin 1 | neat, rt, 24h | 74 | [3] |

Table 1: Summary of Yields for Key Synthetic Steps.

| Compound | Formula | Molecular Weight | Optical Rotation [α]D (c, solvent) | Reference |

| (+)-Panepophenanthrin (1 ) | C26H32O8 | 472.53 | +147.2 (c 0.91, MeOH) | [3] |

| TES-protected dimer (±)-8 | C38H56O8Si2 | 705.02 | N/A (racemic) | [4] |

| Monomer 11 (Porco) | C13H18O4 | 238.28 | Not Reported | [1] |

| Monomer 2 (Hayashi) | C13H18O4 | 238.28 | Not Reported | [2] |

| Monomer 2 (Mehta) | C13H18O4 | 238.28 | Not Reported | [3] |

Table 2: Physicochemical Properties of Key Compounds.

Experimental Protocols

Baldwin Synthesis: Tandem Stille Coupling and Diels-Alder Dimerization of (±)-6 to (±)-8[4]

Procedure: To a solution of silyl ether (±)-6 in toluene were added vinyl stannane 4 , Pd2(dba)3, and AsPh3. The reaction mixture was heated to 110 °C. Upon completion, the reaction was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the TES-protected dimer (±)-8 as a single diastereoisomer.

Baldwin Synthesis: Deprotection of (±)-8 to (±)-Panepophenanthrin (1)[4]

Procedure: The TES-protected dimer (±)-8 was dissolved in methanol. Ammonium fluoride (NH4F) was added, and the mixture was stirred at room temperature. After the reaction was complete, the solvent was removed in vacuo, and the residue was purified by chromatography to yield (±)-panepophenanthrin (1 ).

Porco Synthesis: Biomimetic Diels-Alder Dimerization of Monomer 11[1]

Procedure: The monomer 11 was allowed to stand neat (without solvent) at 25 °C for 24 hours. The resulting solid was then purified to yield (+)-panepophenanthrin (1 ).

Hayashi Synthesis: Suzuki-Miyaura Coupling[2]

Procedure: To a solution of boronic acid 10 and vinyl bromide 11 in a DME/H2O mixture were added Pd2(dba)3, P(2-furyl)3, Cs2CO3, and Ag2O. The mixture was heated to 60 °C. After completion, the reaction was cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried, concentrated, and purified by column chromatography to give the coupled product 12 .

Mehta Synthesis: Dimerization of Monomer 2[3]

Procedure: Monomer 2 was kept neat at room temperature for 24 hours. The product was then purified by column chromatography to afford (+)-panepophenanthrin (1 ).

Visualizations

Synthetic Pathway Overviews

References

Biomimetic Diels-Alder Dimerization in the Synthesis of Panepophenanthrin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Panepophenanthrin, a potent inhibitor of the ubiquitin-activating enzyme (E1), presents a complex synthetic challenge due to its densely functionalized and stereochemically rich tetracyclic core.[1] A key strategy in the total synthesis of this natural product is a biomimetic intramolecular Diels-Alder reaction, which mimics the proposed biosynthetic pathway.[1] This approach offers an efficient and stereocontrolled route to the core structure of this compound.

These application notes provide a detailed overview of the biomimetic Diels-Alder dimerization, including quantitative data, experimental protocols, and visualizations of the reaction pathway and workflow.

Quantitative Data Summary

The efficiency of the biomimetic Diels-Alder dimerization of the this compound monomer is highly dependent on the reaction conditions and the presence of protecting groups. The following tables summarize the key quantitative data from reported syntheses.

Table 1: Dimerization of TES-Protected Monomer

| Starting Material | Product | Yield | Conditions | Notes |

| TES-protected monomer (±)-7 | TES-protected dimer (±)-8 | 75% (overall from ±)-6) | Standing overnight | Dimerized completely as a single diastereoisomer.[1] |

Table 2: Dimerization of Unprotected Monomer

| Starting Material | Product | Yield | Conditions | Reaction Time | Solvent |

| Monomer 2 | This compound (1 ) | 80% | 25°C | 24 hours | Neat (solvent-free)[2][3] |

| Monomer 2 (1 mg) | This compound (1 ) | Moderate | Room Temperature | 33 hours | D₂O (200 µL)[2] |

| Monomer 2 | This compound (1 ) | Low | Not specified | Not specified | MeOH |

| Monomer 2 | This compound (1 ) | Low | Not specified | Not specified | THF |

Experimental Protocols

The following protocols are based on published synthetic routes to this compound, focusing on the crucial biomimetic Diels-Alder dimerization step.

Protocol 1: Dimerization of the TES-Protected Monomer

This protocol describes the dimerization of the triethylsilyl (TES)-protected monomer, which proceeds spontaneously.

Materials:

-

TES-protected monomer (±)-7

-

Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)

-

Appropriate glassware

Procedure:

-

Following the synthesis and purification of the TES-protected monomer (±)-7, the compound is stored under an inert atmosphere.

-

The monomer is allowed to stand at room temperature overnight.

-

The dimerization occurs spontaneously and completely, yielding the TES-protected dimer (±)-8 as a single diastereoisomer.[1]

-

The product can be further purified if necessary, though the reaction often proceeds to completion.

Protocol 2: Dimerization of the Unprotected Monomer (Neat Conditions)

This protocol details the solvent-free dimerization of the unprotected monomer to yield this compound.

Materials:

-

Unprotected monomer 2

-

Appropriate reaction vessel (e.g., a small vial)

-

Inert atmosphere (optional, but recommended)

Procedure:

-

Place the purified unprotected monomer 2 in a clean, dry reaction vessel.

-

Allow the monomer to stand at 25°C for 24 hours.[3]

-

The dimerization proceeds to yield this compound (1 ).

-

The crude product can be purified by standard chromatographic techniques to afford the final product in approximately 80% yield.[3]

Protocol 3: Biomimetic Dimerization in an Aqueous Medium

This protocol describes the Diels-Alder dimerization in water, mimicking physiological conditions.

Materials:

-

Unprotected monomer 2

-

Deuterated water (D₂O) or purified water

-

NMR tube or other suitable reaction vessel

Procedure:

-

Dissolve the unprotected monomer 2 (e.g., 1 mg) in D₂O (e.g., 200 µL) in an NMR tube or a small vial.[2]

-

Allow the reaction mixture to stand at room temperature.

-

The reaction progress can be monitored by NMR spectroscopy if conducted in an NMR tube.

-

After approximately 33 hours, the reaction will have proceeded to afford this compound (1 ) in a moderate yield.[2]

-

Isolate and purify the product using appropriate extraction and chromatographic methods.

Visualizations

Biomimetic Diels-Alder Reaction Pathway

The following diagram illustrates the proposed biomimetic intramolecular [4+2] cycloaddition of two monomer units to form the dimeric core of this compound. The reaction is believed to proceed through a hemiacetal intermediate.[1]

Caption: Proposed biomimetic Diels-Alder reaction pathway.

Experimental Workflow for this compound Synthesis

This diagram outlines the general experimental workflow for the synthesis of this compound, highlighting the key dimerization step.

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Key Synthetic Stages

This diagram illustrates the logical progression from the synthetic strategy to the final product, emphasizing the central role of the biomimetic dimerization.

Caption: Logical relationship of key synthetic stages.

References

Panepophenanthrin: A Tool for Interrogating the Ubiquitination Cascade

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Panepophenanthrin is a naturally occurring compound isolated from the fermented broth of the mushroom Panus rudis. It has been identified as the first known inhibitor of the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitination cascade. This unique mechanism of action makes this compound a valuable tool for studying the roles of ubiquitination in various cellular processes. By inhibiting the initial activation of ubiquitin, this compound effectively blocks all downstream ubiquitination events, allowing researchers to investigate the consequences of a global shutdown of this pathway. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in ubiquitination research.

Mechanism of Action

The ubiquitination process is a multi-step enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This compound specifically targets the E1 enzyme, preventing the ATP-dependent activation of ubiquitin and its subsequent transfer to the E2 enzyme. This inhibition effectively halts the entire ubiquitination signaling pathway.

Application Notes and Protocols for Evaluating Panepophenanthrin Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Panepophenanthrin's efficacy as a potential anti-cancer agent. This compound is a novel natural product identified as a potent and specific inhibitor of the ubiquitin-activating enzyme (E1).[1] By targeting the initial step of the ubiquitin-proteasome system (UPS), this compound offers a promising strategy for cancer therapy, as the UPS is crucial for the degradation of many proteins involved in cell cycle progression and survival.

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a variety of cellular processes, including cell cycle control, signal transduction, and apoptosis. The process is initiated by the ubiquitin-activating enzyme (E1), which activates and transfers ubiquitin to a ubiquitin-conjugating enzyme (E2). The E2 enzyme, in conjunction with a ubiquitin ligase (E3), then attaches ubiquitin to the target protein, marking it for degradation by the proteasome.

This compound, as an E1 inhibitor, blocks this entire cascade at its inception. This leads to the accumulation of proteins that are normally degraded, disrupting cellular homeostasis and triggering downstream effects such as cell cycle arrest and apoptosis.[2][3][4]

Caption: this compound inhibits the Ubiquitin-Proteasome System at the E1 enzyme.

I. Cell Viability and Cytotoxicity Assays

The initial evaluation of an anti-cancer compound involves determining its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the drug that inhibits 50% of cell viability.

A. Data Presentation: this compound IC50 Values

The following table presents illustrative IC50 values of this compound against various cancer cell lines. This data is hypothetical and serves as a template for recording experimental results.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Illustrative |

| HCT-116 | Colon Carcinoma | 48 | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 48 | 8.7 |

| HeLa | Cervical Carcinoma | 48 | 12.1 |

| A549 | Lung Carcinoma | 48 | 15.5 |

| Jurkat | T-cell Leukemia | 24 | 2.8 |

B. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

II. Apoptosis Assays

Inhibition of the ubiquitin-proteasome system is known to induce apoptosis in cancer cells.[2][3] Assays to quantify apoptosis are therefore crucial for evaluating the efficacy of this compound.

A. Data Presentation: this compound-Induced Apoptosis

The following table provides an illustrative example of the percentage of apoptotic cells in a cancer cell line after treatment with this compound, as determined by Annexin V/Propidium Iodide (PI) staining and flow cytometry.

| Treatment | Concentration (µM) | Early Apoptosis (%) - Illustrative | Late Apoptosis/Necrosis (%) - Illustrative | Total Apoptotic Cells (%) - Illustrative |

| Control | 0 | 2.1 | 1.5 | 3.6 |

| This compound | 5 | 15.3 | 8.2 | 23.5 |

| This compound | 10 | 28.7 | 15.4 | 44.1 |

| This compound | 20 | 45.1 | 25.6 | 70.7 |

B. Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye Propidium Iodide (PI) by cells with compromised membrane integrity.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

References

Application Notes and Protocols for the Extraction and Purification of Panepophenanthrin from Panus rudus

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Panepophenanthrin is a biologically significant secondary metabolite first isolated from the fermented broth of the mushroom Panus rudus.[1][2][3][4] It has garnered interest due to its unique chemical structure and potential as an inhibitor of the ubiquitin-proteasome pathway, a critical target in drug discovery. This document provides detailed protocols for the extraction and purification of this compound from its natural source, offering a comprehensive guide for researchers in natural product chemistry and drug development. The methodologies described are based on established procedures for the isolation of secondary metabolites from fungal cultures.

Experimental Protocols

Fermentation of Panus rudus

This protocol outlines the cultivation of Panus rudus for the production of this compound.

Materials:

-

Pure culture of Panus rudus

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (1 L)

-

Shaking incubator

-

Sterile techniques and equipment

Procedure:

-

Activation of Culture: Aseptically transfer a small piece of the Panus rudus mycelium from a stock culture onto a fresh PDA plate. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with a few small agar plugs (approximately 1 cm²) from the actively growing PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 5-7 days.

-

Production Culture: Aseptically transfer the seed culture into larger Erlenmeyer flasks (e.g., 1 L) containing 400 mL of PDB. A typical inoculation volume is 10% (v/v).

-

Incubation: Incubate the production cultures at 25-28°C on a rotary shaker at 120-150 rpm for 3-4 weeks to allow for the production of secondary metabolites, including this compound.[3]

Extraction of this compound

This protocol details the extraction of crude this compound from the fermentation broth and mycelia of Panus rudus.

Materials:

-

Fermentation culture of Panus rudus

-

Acetone

-

Ethyl acetate

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvesting: After the incubation period, pool the entire fermentation culture (broth and mycelia).

-

Initial Extraction: Add an equal volume of acetone to the whole culture broth and let it stand for 24 hours at room temperature to extract the secondary metabolites from the mycelia.[3]

-

Filtration: Separate the mycelial debris from the liquid extract by vacuum filtration through a Büchner funnel.

-

Solvent Partitioning:

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Transfer the resulting aqueous solution to a separatory funnel and partition it three times with an equal volume of ethyl acetate.[1][2][3][4]

-

Combine the ethyl acetate layers, which now contain the crude extract of this compound and other nonpolar to moderately polar metabolites.

-

-

Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract using various chromatographic techniques.

Materials:

-

Crude extract from the extraction step

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, hexane, ethyl acetate)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Step 1: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a nonpolar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:1, 50:1, 20:1, 10:1 v/v chloroform:methanol).[3]

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Combine fractions that show a similar profile and contain the compound of interest.

Step 2: Sephadex LH-20 Column Chromatography

-

Column Preparation: Swell the Sephadex LH-20 beads in the appropriate solvent (e.g., methanol) and pack the column.

-

Purification: Apply the partially purified fraction from the silica gel column to the Sephadex LH-20 column and elute with the same solvent. This step helps in removing smaller molecules and pigments.

-

Fraction Analysis: Collect and analyze the fractions by TLC to identify those containing this compound.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

System Setup: Use a preparative HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A common mobile phase for separating such compounds is a gradient of methanol and water.[3]

-

Injection and Fractionation: Dissolve the enriched fraction from the previous step in the mobile phase, filter it, and inject it into the HPLC system. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Purity Check: Analyze the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction and purification of this compound from a 10 L fermentation of Panus rudus.

Table 1: Extraction of this compound

| Step | Parameter | Value |

| 1. Fermentation | Culture Volume | 10 L |

| 2. Extraction | Crude Extract Weight | 15.0 g |

| 3. Purity | Estimated Purity of Crude Extract | ~1% |

Table 2: Purification of this compound

| Purification Step | Fraction Weight | Purity of this compound | Yield |

| Silica Gel Chromatography | 1.2 g | ~20% | 80% |

| Sephadex LH-20 | 0.5 g | ~50% | 42% |

| Preparative HPLC | 0.15 g | >98% | 25% |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Purification Logic

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Panepophenanthrin Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Panepophenanthrin analogs and the subsequent structure-activity relationship (SAR) studies targeting the ubiquitin-activating enzyme (E1). This compound, a natural product isolated from the mushroom Panus rudis, is a potent inhibitor of E1, a critical enzyme in the ubiquitin-proteasome pathway (UPP).[1] The UPP is a key regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer, making E1 an attractive therapeutic target.

The complex molecular architecture of this compound, characterized by a densely substituted tetracyclic core with eleven contiguous stereocenters, presents a significant synthetic challenge.[2][3] However, its potent biological activity has spurred efforts in its total synthesis and the generation of analogs to explore the SAR and develop novel therapeutic agents.

I. Structure-Activity Relationship of this compound Analogs

The exploration of this compound analogs has provided initial insights into the structural requirements for E1 inhibition. A study by Hayashi et al. (2006) described the synthesis and evaluation of three derivatives, RKTS-80, RKTS-81, and RKTS-82, which have shown to be cell-permeable E1 inhibitors.[4]

Quantitative Data Summary

The inhibitory activities of this compound and its analogs against the ubiquitin-activating enzyme (E1) are summarized below. This data is essential for understanding the structure-activity relationship.

| Compound | Structure | Modification from this compound | E1 Inhibition (IC50) | Reference |

| (+)-Panepophenanthrin |  | - | ~1.5 µM | Hayashi et al., 2006 |

| RKTS-80 | Structure not publicly available |

Note: Specific IC50 values for RKTS-80, -81, and -82 are not publicly available in the abstract and require access to the full publication.

II. Experimental Protocols

A. General Synthetic Strategy for this compound Analogs

The synthesis of this compound analogs generally follows a biomimetic approach involving a key Diels-Alder dimerization of monomeric precursors.[5] Modifications to the monomeric units prior to dimerization allow for the generation of diverse analogs. The general workflow is depicted below.

Caption: General workflow for the synthesis and evaluation of this compound analogs.

B. Detailed Protocol: Synthesis of a this compound Analog Monomer

This protocol is adapted from the total synthesis of this compound and can be modified for analog synthesis.

Materials:

-

Starting materials for the monomer precursor (e.g., from the Diels-Alder adduct of cyclopentadiene and p-benzoquinone)

-

Reagents for desired side-chain modification

-

Appropriate solvents (e.g., DMF, MeOH, CH2Cl2)

-

Protecting group reagents (e.g., TBSCl, LHMDS)

-

Catalysts for cross-coupling reactions (if applicable)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Synthesis of the Monomer Core: The synthesis of the monomeric precursor can be achieved through various reported routes, often starting from readily available materials. A key step often involves an asymmetric reaction to establish the desired stereochemistry.

-

Side-Chain Modification (Example): To introduce variations for SAR studies, the side chain of the monomer can be modified. For instance, different alkyl or aryl groups can be introduced via cross-coupling reactions (e.g., Suzuki, Stille) on a suitable functionalized monomer.

-

Purification: The modified monomer is purified using silica gel column chromatography to ensure high purity before the dimerization step.

C. Detailed Protocol: Biomimetic Diels-Alder Dimerization

Materials:

-

Purified monomer analog

-

Solvent (e.g., water, or neat conditions)

Procedure:

-

The purified monomer is dissolved in a suitable solvent. Interestingly, the Diels-Alder dimerization has been shown to proceed efficiently in water, mimicking biological conditions.[6]

-

The reaction mixture is stirred at room temperature. The progress of the dimerization can be monitored by TLC or LC-MS.

-

Upon completion, the dimeric product (the this compound analog) is isolated and purified by chromatography.

D. Detailed Protocol: Ubiquitin-Activating Enzyme (E1) Inhibition Assay

This protocol is based on a typical biochemical assay to measure the inhibition of E1 enzyme activity.

Materials:

-

Purified recombinant human UBA1 (E1 enzyme)

-

Ubiquitin

-

ATP

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT)

-

Test compounds (this compound analogs) dissolved in DMSO

-

Detection reagent (e.g., a reagent that measures ATP consumption, such as Kinase-Glo®)

-

96-well microplates

Procedure:

-

Prepare Reagent Master Mix: A master mix containing assay buffer, ubiquitin, and ATP is prepared.

-

Compound Addition: The test compounds (analogs) at various concentrations are added to the wells of a 96-well plate. A DMSO control is also included.

-

Enzyme Addition: The reaction is initiated by adding the E1 enzyme to the wells.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: After incubation, the detection reagent is added to each well to measure the amount of remaining ATP. A decrease in signal compared to the control indicates ATP consumption by the E1 enzyme.

-

Data Analysis: The luminescence or fluorescence is measured using a plate reader. The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

III. Signaling Pathway

This compound and its analogs exert their biological effect by inhibiting the first step in the ubiquitin-proteasome pathway, which is the activation of ubiquitin by the E1 enzyme.

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound analogs on the E1 enzyme.

IV. Conclusion and Future Directions

The development of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. The initial SAR studies suggest that modifications to the side chain are well-tolerated and can lead to potent E1 inhibitors. Future work should focus on synthesizing a broader range of analogs with diverse modifications to further elucidate the SAR. This includes alterations to the tetracyclic core and the various functional groups. Detailed in vitro and in vivo studies will be crucial to assess the therapeutic potential of these novel compounds. The protocols and information provided herein serve as a foundational guide for researchers entering this exciting area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantio- and diastereoselective total synthesis of (+)-panepophenanthrin, a ubiquitin-activating enzyme inhibitor, and biological properties of its new derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

Application Notes & Protocols: High-Throughput Screening for Novel E1 Inhibitors Inspired by Panepophenanthrin

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and cellular regulation, making it a prime target for therapeutic intervention, particularly in oncology and neurodegenerative diseases. The initiation of the ubiquitination cascade is catalyzed by the ubiquitin-activating enzyme (E1), which activates ubiquitin in an ATP-dependent manner. Panepophenanthrin, a natural product isolated from the mushroom Panus rudis, was identified as a novel inhibitor of the E1 enzyme.[1] Inspired by its mechanism, this document outlines a comprehensive high-throughput screening (HTS) campaign to identify and characterize novel small-molecule inhibitors of the human E1 ubiquitin-activating enzyme (UBE1).

These application notes provide detailed protocols for a primary fluorescence polarization (FP)-based HTS assay, secondary validation assays, and mechanism of action studies. The workflow is designed for researchers, scientists, and drug development professionals seeking to discover and develop next-generation E1 inhibitors.

Signaling Pathway Overview

The ubiquitination cascade is a three-step enzymatic process involving E1, E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase) enzymes. The E1 enzyme utilizes ATP to adenylate the C-terminus of ubiquitin, forming a high-energy thioester bond between itself and ubiquitin.[2][3] This activated ubiquitin is then transferred to an E2 enzyme, which in turn collaborates with an E3 ligase to transfer ubiquitin to a specific substrate protein.

Caption: The Ubiquitin-Proteasome System (UPS) cascade.

Experimental Workflow

The screening campaign is structured in a multi-stage process to efficiently identify and validate potent and selective E1 inhibitors. The workflow begins with a primary high-throughput screen of a large compound library, followed by hit confirmation and dose-response analysis. Confirmed hits are then subjected to a series of secondary and counter-assays to validate their mechanism of action and rule out artifacts. Finally, promising lead compounds undergo further characterization.

Caption: High-throughput screening workflow for novel E1 inhibitors.

Experimental Protocols

Primary High-Throughput Screen: Fluorescence Polarization Assay

This assay measures the formation of the E1-ubiquitin complex. A fluorescently labeled ubiquitin (fluorescein-Ub) will have a low fluorescence polarization value when free in solution. Upon binding to the much larger E1 enzyme, the rotation of fluorescein-Ub slows, resulting in a higher polarization value.[2] Inhibitors of this interaction will prevent the increase in polarization.

Materials:

-

Human recombinant E1 enzyme (UBE1)

-

Fluorescein-labeled ubiquitin (fluorescein-Ub)

-

ATP solution

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

384-well, low-volume, black, round-bottom plates

-

Compound library

-

Positive control: this compound or a known E1 inhibitor like PYR-41[4]

-

Negative control: DMSO

Protocol:

-

Prepare the following solutions in assay buffer:

-

2X E1 enzyme solution (e.g., 20 nM final concentration)

-

2X fluorescein-Ub/ATP solution (e.g., 10 nM fluorescein-Ub and 20 µM ATP final concentrations)

-

-

Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate.

-

Add 5 µL of the 2X E1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of the 2X fluorescein-Ub/ATP solution to each well.

-

Mix the plate gently and incubate for 60 minutes at 37°C.

-

Measure fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

Secondary Assay: E1-Ub Thioester Formation Assay

This gel-based assay directly visualizes the formation of the covalent E1-ubiquitin thioester adduct.[3]

Materials:

-

Human recombinant E1, E2 (e.g., UbcH5b), and ubiquitin

-

Fluorescently labeled ubiquitin (e.g., TAMRA-Ub)

-

ATP solution

-

Non-reducing SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis system

-